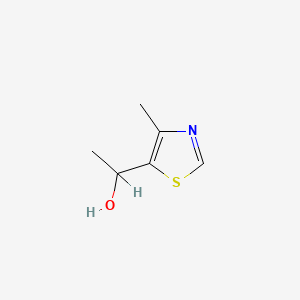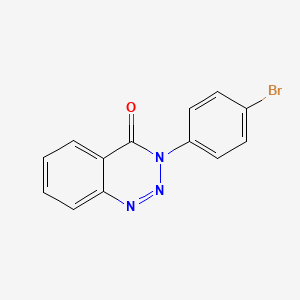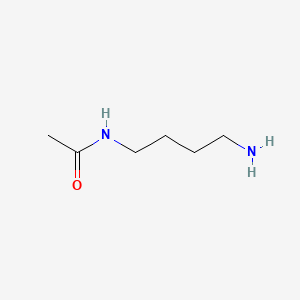
N-acetylputrescine
Vue d'ensemble
Description
N-acetylputrescine, also known as N-acetyl-1,4-diaminobutane, is an organic compound that belongs to the class of aminobutanes. It is a derivative of putrescine, which is a naturally occurring diamine formed from the decarboxylation of arginine. This compound is an important intermediate in the synthesis of many pharmaceuticals, and is also involved in several biochemical and physiological processes in the body.
Applications De Recherche Scientifique
N-acetylputrescine in Human Lymphocytes : this compound and N1-acetylspermidine have been synthesized from putrescine in cultured human lymphocytes, identified using paper chromatography, t.l.c, and mass spectrometry. This highlights the biochemical processes involving this compound in human cells (Menashe, Faber, & Bachrach, 1980).
Biomarkers for Lung Cancer : Studies suggest that this compound, along with other polyamines, can serve as potential biomarkers for lung cancer. The levels of these compounds were found to be associated with the progression of squamous cell carcinoma of the lung in rats. This indicates a role for this compound in cancer diagnostics and drug evaluation (Liu et al., 2017).
Microbial Acetylputrescine Deacetylase : In Micrococcus luteus K-11, an acetylputrescine deacetylase has been identified and characterized, most active toward acetylputrescine. This enzyme's activity is indicative of microbial processes involving this compound and related compounds (Suzuki et al., 1986).
This compound in Arabidopsis : Arabidopsis ADC1, a plant enzyme, synthesizes agmatine from arginine and converts Nδ-acetylornithine to this compound. This study reveals the plant-based biochemical pathways involving this compound (Lou et al., 2020).
Urinary Biomarkers in Alzheimer’s Disease : this compound, among other polyamines, has been studied as part of a urinary biomarker profile in Alzheimer's disease patients. Significant variations in the levels of these compounds were observed compared to normal subjects, suggesting a diagnostic role (Paik et al., 2006).
Polyamine Metabolism in Chick Embryo Retina : Research on chick embryo retina during development indicates a significant role for putrescine and its derivative this compound in tissue proliferation and γ-aminobutyric acid synthesis (Taibi et al., 1994).
Safety and Hazards
When handling N-acetylputrescine, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
N-acetylputrescine has been identified as a potential biomarker for Parkinson’s disease . This suggests that future research could focus on further validating its diagnostic utility and exploring its potential therapeutic implications. Additionally, the catabolic products of polyamines, including this compound, have been found to accumulate in septic kidneys, suggesting a potential role in the pathophysiology of sepsis-associated acute kidney injury .
Mécanisme D'action
Target of Action
N-Acetylputrescine, also known as N-(4-aminobutyl)acetamide, primarily targets the enzyme acetylputrescine deacetylase . This enzyme belongs to the family of hydrolases, acting on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides .
Mode of Action
The enzyme acetylputrescine deacetylase catalyzes the chemical reaction where this compound and water are converted into acetate and putrescine . Thus, this compound interacts with its target by serving as a substrate for the enzyme, leading to the production of putrescine.
Biochemical Pathways
This compound participates in the urea cycle and metabolism of amino groups . It is synthesized in small quantities by healthy living cells by the action of ornithine decarboxylase . The product of its enzymatic reaction, putrescine, is a polyamine that ionically binds to various negatively charged molecules and has many functions, mostly linked to cell processes .
Pharmacokinetics
It has been detected in plasma samples, suggesting that it can be absorbed and distributed in the body .
Result of Action
The primary result of this compound’s action is the production of putrescine, which plays a role in various cellular processes. Interestingly, this compound levels are increased in the cerebrospinal fluid of Parkinson’s disease patients , suggesting a potential role in neurodegenerative disorders.
Action Environment
It’s worth noting that only 3-25% of sporadic parkinson’s patients present with genetic abnormalities, suggesting that environmental, metabolic, and other unknown causes contribute to the pathogenesis of parkinson’s disease .
Analyse Biochimique
Biochemical Properties
N-acetylputrescine plays a crucial role in biochemical reactions, particularly in the context of polyamine metabolism. It interacts with enzymes such as N-acetyltransferases, which catalyze the acetylation of putrescine to form this compound. This interaction is essential for regulating polyamine levels within cells, thereby influencing cellular growth and differentiation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in polyamine metabolism, thereby affecting the overall polyamine pool within cells. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to N-acetyltransferases, facilitating the acetylation of putrescine. This acetylation process is crucial for maintaining the balance of polyamines within cells. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its degradation can occur over extended periods, leading to a decrease in its concentration and efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the context of polyamine metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote cell proliferation and differentiation. At high doses, it can induce toxic effects, including apoptosis and necrosis. These threshold effects highlight the importance of carefully regulating the dosage of this compound in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to polyamine metabolism. It interacts with enzymes such as N-acetyltransferases and polyamine oxidases, which regulate its synthesis and degradation. These interactions can influence metabolic flux and the levels of other metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions. The distribution of this compound can affect its concentration and activity within different cellular compartments .
Subcellular Localization
This compound is localized within specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its localization, as well as by post-translational modifications that direct it to specific organelles. These targeting signals ensure that this compound is available where it is needed for biochemical reactions .
Propriétés
IUPAC Name |
N-(4-aminobutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZGKIDSEJWEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205596 | |
| Record name | N-Acetylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylputrescine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5699-41-2, 18233-70-0 | |
| Record name | N-Acetylputrescine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylputrescine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Aminobutyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLPUTRESCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTM5ZL5A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylputrescine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-acetylputrescine?
A1: The molecular formula of this compound is C6H14N2O, and its molecular weight is 130.19 g/mol.
Q2: How is this compound synthesized in biological systems?
A2: this compound is synthesized through the acetylation of putrescine, a reaction catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). This enzyme is found in various organisms, including humans and bacteria. []
Q3: Can this compound be synthesized in vitro?
A3: Yes, this compound can be synthesized chemically. One method involves the reaction of putrescine with acetic anhydride in the presence of a base. []
Q4: What are the known biological roles of this compound?
A4: While the exact biological roles of this compound are not fully elucidated, research suggests it plays a role in polyamine metabolism and may have regulatory functions. Studies have shown its presence in various tissues and fluids, including urine, serum, and cell cultures. [, , ]
Q5: Can this compound be considered a potential biomarker for certain diseases?
A8: Yes, this compound shows promise as a potential biomarker, particularly for cancers like lung cancer, duodenopancreatic neuroendocrine tumors, and rheumatoid arthritis. Elevated levels of this compound have been detected in the plasma of patients with these diseases. [, , ]
Q6: What are the challenges associated with using this compound as a biomarker?
A9: Challenges include establishing standardized methods for accurate and reliable quantification in various biological samples, as well as determining specific cutoff values for different disease states. [, ]
Q7: What analytical techniques are used to measure this compound levels?
A10: Common techniques include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). These methods allow for sensitive and specific detection and quantification of this compound in various biological matrices. [, , ]
Q8: Are there specific challenges in the analysis and quantification of this compound?
A11: Due to its relatively low molecular weight and polarity, this compound can be challenging to separate and detect. Effective sample preparation techniques, including extraction and derivatization, are crucial for accurate analysis. [, ]
Q9: What are the key areas for future research on this compound?
A12: Future research should focus on elucidating the precise molecular mechanisms by which this compound exerts its biological effects, its interactions with specific cellular targets, and its role in disease development and progression. Further investigation into its potential as a therapeutic target or biomarker is also warranted. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




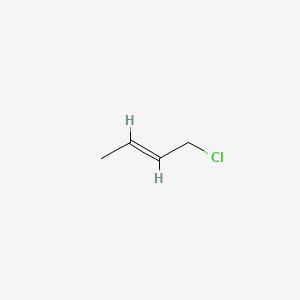



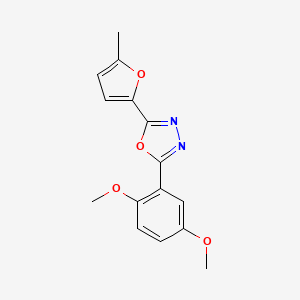
![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)
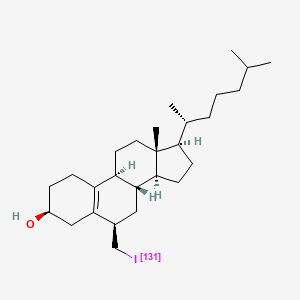
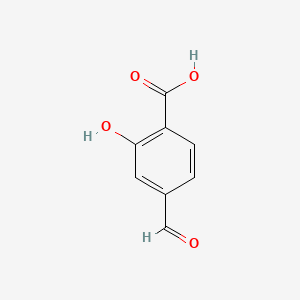
![4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine](/img/structure/B1196608.png)
![N-(2-furanylmethyl)-3-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1196611.png)
